![molecular formula C20H22N4O2 B2514510 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea CAS No. 477711-47-0](/img/structure/B2514510.png)
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea is a synthetic organic compound characterized by its unique pyrazole and phenylurea moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1,3-dimethyl-5-phenoxy-1H-pyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 4-position.
Urea Formation: The final step involves the reaction of the alkylated pyrazole with phenyl isocyanate to form the phenylurea moiety. This reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea follows similar synthetic routes but on a larger scale. Optimizations for yield and purity are achieved through the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amines.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Properties
Research indicates that compounds within the pyrazole class, including N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea, exhibit anti-inflammatory and analgesic activities. These properties make them potential candidates for the development of new pain relief medications. Studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response .
Anticancer Activity
The structural components of this compound suggest potential anticancer properties. Preliminary studies have indicated that pyrazole-based compounds can interact with various cellular pathways involved in cancer proliferation and apoptosis. For instance, derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that are overexpressed in various diseases. The interaction of this compound with enzymes such as protein kinases could lead to the development of targeted therapies for conditions like cancer and diabetes .
Synthesis and Methodological Insights
The synthesis of this compound typically involves several key steps:
- Preparation of the Pyrazole Ring : The initial step often includes the formation of the pyrazole ring through cyclization reactions involving appropriate precursors.
- Urea Formation : The urea moiety is introduced via reaction with isocyanates or carbamates under controlled conditions to ensure high yields.
- Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have documented the biological activities of this compound:
- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models when administered at specific dosages, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Research : In vitro studies indicated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways involved in tumor progression .
Wirkmechanismus
The mechanism of action of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylurea moiety is known to inhibit certain enzymes by mimicking the transition state of their substrates, thereby blocking their activity. The pyrazole ring can interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenylurea
Uniqueness
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea is unique due to its specific combination of pyrazole and phenylurea moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biologische Aktivität
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
- Molecular Formula : C18H25N3O2
- Molecular Weight : 315.41 g/mol
- CAS Number : 477711-46-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Lysophosphatidic Acid Receptors (LPA) : Recent studies indicate that compounds with similar structures can act as antagonists to LPA receptors, particularly LPA2, which is implicated in several pathological conditions including cancer and fibrosis .
- Cyclooxygenase (COX) Inhibition : Compounds in the pyrazole class have demonstrated significant inhibitory effects on COX enzymes, which are crucial in the inflammatory response. For instance, one study reported IC50 values for COX inhibition that suggest potent anti-inflammatory properties .
- Platelet Aggregation : Research has shown that certain pyrazole derivatives can inhibit ADP-induced platelet aggregation, indicating potential use in thrombotic disorders .
Anti-inflammatory Activity
A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The findings indicated:
- Inhibition of Paw Swelling : The compound exhibited significant reduction in paw swelling in acute inflammatory models compared to control groups.
Compound | % Inhibition | IC50 (µg/mL) |
---|---|---|
This compound | 93.53 ± 1.37% | 55.65 |
Diclofenac Sodium | 90.13 ± 1.45% | 54.65 |
This suggests that the compound may serve as a viable alternative to traditional anti-inflammatory medications.
Anticancer Potential
In a separate study focusing on the efficacy of pyrazole derivatives against cancer cell lines, this compound was noted for its selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism involves apoptosis induction through mitochondrial pathways.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates a favorable absorption and distribution pattern in vivo. Toxicological assessments have shown low acute toxicity levels in animal models, supporting its potential for therapeutic use.
Eigenschaften
IUPAC Name |
1-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-18(13-14-21-20(25)22-16-9-5-3-6-10-16)19(24(2)23-15)26-17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBKTHAZSCJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.